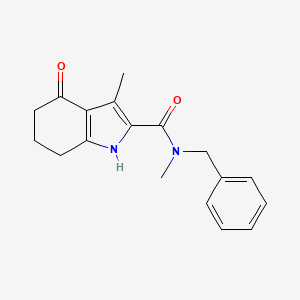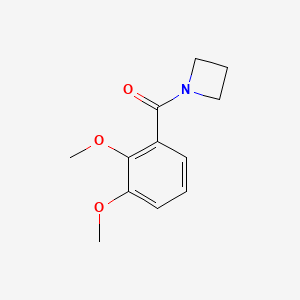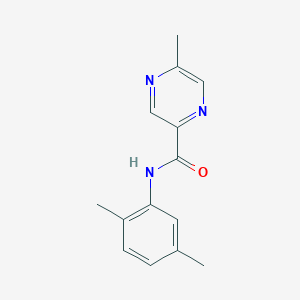
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BDMC belongs to the family of indole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide also has anti-inflammatory properties and can reduce inflammation in the body. It has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in lab experiments include its relative ease of synthesis and its potent anticancer properties. However, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as diabetes and inflammation. Additionally, further studies are needed to understand the mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide and its potential side effects.
In conclusion, N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is a synthetic compound that has shown promising results in various studies for its anticancer properties. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has various biochemical and physiological effects and has potential use in other diseases. However, its limitations need to be taken into consideration when designing experiments using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. Further research is needed to fully understand the potential of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in cancer treatment and other diseases.
Synthesemethoden
The synthesis of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the reaction of 3-methyl-4-nitro-1H-indole with benzylamine, followed by reduction and acylation. The final product is obtained after purification and crystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide induces apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-16-14(9-6-10-15(16)21)19-17(12)18(22)20(2)11-13-7-4-3-5-8-13/h3-5,7-8,19H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNITLKPXYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)


![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
